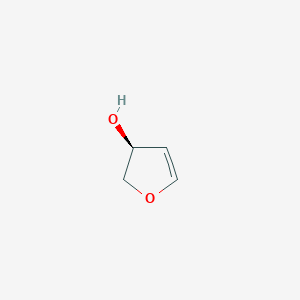![molecular formula C19H13N3O B14479356 5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 69932-56-5](/img/structure/B14479356.png)
5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, which are substituted with phenyl groups at positions 5 and 7. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one can be achieved through various methods. One common approach involves the reaction of 6-aminouracil with α,β-unsaturated ketones. For example, 6-amino-1,3-dimethyluracil can be reacted with Mannich bases under nitrogen atmosphere to form pyridopyrimidines via intermediate formation . Another method involves the reaction of 4-benzylamino derivatives with dimethylformamide and dimethylacetal .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the pyridopyrimidine ring .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it has been shown to selectively inhibit the activity of tyrosine kinases, which are enzymes involved in the phosphorylation of proteins. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[3,4-d]pyrimidines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms.
Pyrido[4,3-d]pyrimidines: Another class of pyridopyrimidines with different ring fusion patterns.
Uniqueness
5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern and biological activities. Its ability to selectively inhibit tyrosine kinases sets it apart from other pyridopyrimidines, making it a promising candidate for therapeutic development .
Propriétés
Numéro CAS |
69932-56-5 |
|---|---|
Formule moléculaire |
C19H13N3O |
Poids moléculaire |
299.3 g/mol |
Nom IUPAC |
5,7-diphenyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H13N3O/c23-19-17-15(13-7-3-1-4-8-13)11-16(14-9-5-2-6-10-14)22-18(17)20-12-21-19/h1-12H,(H,20,21,22,23) |
Clé InChI |
QKGIJLPRSRJELO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)NC=N3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Methanesulfonyl)methyl]-2H-tetrazole](/img/structure/B14479283.png)
![2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14479286.png)
![1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid](/img/structure/B14479290.png)
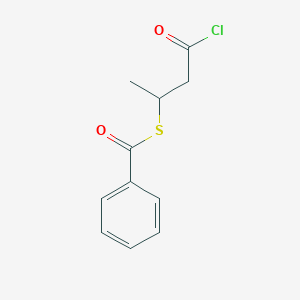

![4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14479314.png)
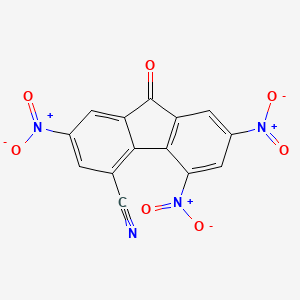
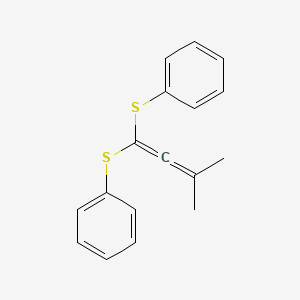
![4-[(E)-(4-Acetylphenyl)diazenyl]phenyl propanoate](/img/structure/B14479326.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)
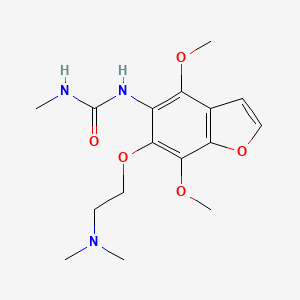
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
